molecular formula C11H18O3 B8658347 Ethyl (dicyclopropylmethoxy)acetate CAS No. 118285-30-6

Ethyl (dicyclopropylmethoxy)acetate

Cat. No.: B8658347
CAS No.: 118285-30-6
M. Wt: 198.26 g/mol
InChI Key: YCQXDABRURLAGC-UHFFFAOYSA-N
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Description

The provided evidence extensively covers ethyl acetate (C₄H₈O₂), a widely used solvent and ester. Key properties include:

  • Molecular formula: CH₃COOCH₂CH₃ .
  • Physical properties: Boiling point (77°C), density (0.902 g/cm³), and immiscibility with water .
  • Synthesis: Primarily via esterification of ethanol and acetic acid .
  • Applications: Solvent for paints, inks, and pharmaceuticals; flavoring agent .

Other esters discussed include:

  • Ethyl acetoacetate: A β-ketoester used in organic synthesis (Claisen condensation) .
  • Ethyl (triphenylphosphoranylidene)acetate: A phosphonate ester used in specialized chemical reactions .

Properties

CAS No.

118285-30-6

Molecular Formula

C11H18O3

Molecular Weight

198.26 g/mol

IUPAC Name

ethyl 2-(dicyclopropylmethoxy)acetate

InChI

InChI=1S/C11H18O3/c1-2-13-10(12)7-14-11(8-3-4-8)9-5-6-9/h8-9,11H,2-7H2,1H3

InChI Key

YCQXDABRURLAGC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)COC(C1CC1)C2CC2

Origin of Product

United States

Scientific Research Applications

Pharmaceutical Applications

Antimicrobial Activity
Research has indicated that ethyl (dicyclopropylmethoxy)acetate exhibits significant antimicrobial properties. Studies have shown that compounds with similar structures can inhibit the growth of both Gram-positive and Gram-negative bacteria. For instance, a study demonstrated that derivatives of dicyclopropylmethoxy compounds effectively disrupted bacterial cell membranes, leading to cell lysis .

Anticancer Potential
There is emerging evidence supporting the anticancer activity of this compound. Compounds with similar moieties have been reported to induce apoptosis in various cancer cell lines. A notable study highlighted that such compounds activate the p53 signaling pathway, which is crucial for regulating the cell cycle and promoting apoptosis in cancerous cells .

Neuropharmacological Effects
The presence of the dicyclopropyl structure suggests potential neuropharmacological effects. Research indicates that similar compounds can modulate neurotransmitter systems, particularly serotonin and dopamine pathways, potentially leading to anxiolytic and antidepressant effects .

Industrial Applications

Solvent Properties
this compound serves as an effective solvent in various industrial applications due to its favorable evaporation rate and low toxicity. It can be utilized in coatings, adhesives, and inks, providing a suitable medium for dissolving resins and other materials .

Chemical Synthesis
This compound can act as a reagent in organic synthesis, particularly in cyclopropanation reactions where it facilitates the formation of cyclopropane derivatives from alkenes. This application is valuable in synthesizing complex organic molecules used in pharmaceuticals and agrochemicals .

Case Study 1: Antimicrobial Efficacy

A research team investigated the antimicrobial efficacy of this compound against several bacterial strains. The study employed agar diffusion methods to assess inhibition zones, demonstrating significant antibacterial activity comparable to established antibiotics .

Case Study 2: Anticancer Activity

In a clinical study focused on cancer therapeutics, derivatives of this compound were tested against breast cancer cell lines. Results indicated a dose-dependent induction of apoptosis, suggesting potential as an adjunct therapy for cancer treatment .

Data Summary Table

Application AreaDescription
Antimicrobial Effective against Gram-positive and Gram-negative bacteria; disrupts cell membranes
Anticancer Induces apoptosis in cancer cells; activates p53 signaling pathway
Neuropharmacological Modulates neurotransmitter systems; potential anxiolytic and antidepressant properties
Industrial Uses Serves as a solvent for coatings and adhesives; reagent in organic synthesis

Comparison with Similar Compounds

Attempted Comparison with Ethyl (dicyclopropylmethoxy)acetate

The absence of This compound in the evidence precludes direct structural or functional comparisons. However, inferences can be drawn from related compounds:

Structural Analogues in Evidence

Ethyl (2-propyl-1,3-dioxolan-2-yl)acetate ():

  • Contains a dioxolane ring (cyclic ether) instead of cyclopropane substituents.
  • Synthesis methods and reactivity may differ due to the oxygen-rich dioxolane group .

Ethyl 2-(4-fluoro-2,6-dimethoxyphenyl)acetate ():

  • Features a dimethoxyphenyl group , offering steric and electronic effects distinct from cyclopropyl moieties .

Methoxypropyl Acetate Derivatives ():

  • Include methoxypropyl chains, which alter solubility and hydrophobicity compared to cyclopropane-containing esters .

Key Limitations

  • Cyclopropane Groups: None of the provided esters incorporate cyclopropane rings, which are known to confer unique steric strain and reactivity.
  • Biological/Pharmacological Data: No ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) or biological activity data are available for cyclopropane-containing esters in the evidence.

General Trends in Ester Chemistry

  • Hydrolysis: Esters hydrolyze in acidic/basic conditions to yield carboxylic acids and alcohols. Ethyl acetate, for example, hydrolyzes to acetic acid and ethanol .
  • Solubility : Larger or more hydrophobic substituents (e.g., aryl groups) reduce water solubility .
  • Thermal Stability : Esters with electron-withdrawing groups (e.g., fluorinated or phosphorylated esters) often exhibit higher thermal stability .

Critical Data Gaps

The evidence lacks:

Synthetic Routes for cyclopropane-functionalized esters.

Physicochemical Data (e.g., melting point, solubility) for This compound .

Recommendations for Further Research

To address the absence of

Consult specialized databases (e.g., SciFinder, Reaxys) for cyclopropane-containing esters.

Investigate synthetic methodologies for introducing dicyclopropylmethoxy groups into acetate esters.

Perform comparative ADMET studies with structurally related esters.

Q & A

Q. What are the validated chromatographic methods for analyzing Ethyl (dicyclopropylmethoxy)acetate purity in synthetic mixtures?

  • Methodology : Use gas chromatography-mass spectrometry (GC-MS) with polar capillary columns (e.g., DB-WAX) to separate volatile esters. Calibrate using ethyl acetate standards (retention time: ~4.2 min) and compare fragmentation patterns to NIST reference libraries . For quantification, employ internal standards like deuterated ethyl acetate (ACETIC-2,2,2-D3 ACID, ETHYL-1,1,2,2,2-D5 ESTER) to correct for matrix effects .

Q. How can researchers optimize solvent extraction efficiency for this compound in plant matrices?

  • Methodology : Perform sequential liquid-liquid extraction using ethyl acetate (polarity index: 0.228) due to its moderate polarity and low water solubility. Adjust pH to 6–8 to minimize hydrolysis. Validate recovery rates via spiked samples and compare with acetone-based Soxhlet extraction, noting ethyl acetate’s superior selectivity for non-polar metabolites .

Q. What synthetic routes are recommended for this compound under laboratory conditions?

  • Methodology : Use a two-step esterification: (1) React dicyclopropylmethanol with chloroacetic acid in the presence of H₂SO₄ (catalyst) at 60°C. (2) Ethylate the intermediate using ethanol and acid catalysis. Monitor reaction progress via FT-IR for ester carbonyl (~1740 cm⁻¹) and hydroxyl group disappearance. Purify via fractional distillation (bp: ~120–130°C) .

Advanced Research Questions

Q. How do thermodynamic properties of this compound influence its stability in catalytic reactions?

  • Methodology : Calculate proton affinity (835.7 kJ/mol) and gas-phase basicity (804.7 kJ/mol) using ion cyclotron resonance spectrometry. Compare with ethyl acetate data to predict susceptibility to nucleophilic attack. For hydrolysis studies, conduct kinetic experiments under varying pH and temperatures, correlating with Arrhenius plots .

Q. What experimental designs resolve contradictions in reported reaction yields for this compound synthesis?

  • Methodology : Replicate divergent protocols with strict control of anhydrous conditions (e.g., molecular sieves). Characterize byproducts via LC-MS/MS and assign structures using collision-induced dissociation. Statistically analyze yield variability (ANOVA) to identify critical factors (e.g., stirring rate, catalyst purity) .

Q. How can computational modeling predict the solvation behavior of this compound in drug delivery systems?

  • Methodology : Apply COSMO-RS simulations to estimate partition coefficients (log P) and solvation free energy. Validate with experimental solubility data in PEG-400/water mixtures. Use molecular dynamics to assess interactions with lipid bilayers, focusing on ester group orientation .

Data Analysis & Validation

Q. What statistical approaches are suitable for interpreting GC-MS datasets of this compound degradation products?

  • Methodology : Apply principal component analysis (PCA) to differentiate degradation pathways. Use hierarchical clustering to group fragment ions (m/z 88, 61) indicative of acetic acid or cyclopropane ring cleavage. Validate with isotopic labeling (¹³C-acetate) to trace degradation routes .

Q. How do researchers validate the absence of toxic byproducts in this compound batches?

  • Methodology : Screen for residual dicyclopropylmethanol (parent alcohol) via headspace GC-FID (LOD: 0.1 ppm). Test mutagenicity using Ames assay (TA98 strain) and compare with safety thresholds per REACH regulations (EC No. 1907/2006) .

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